4-Hydroxypyran-2-one

Descripción general

Descripción

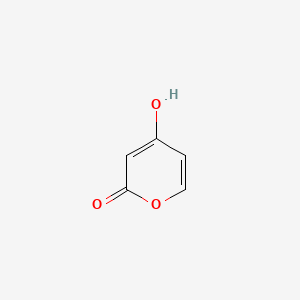

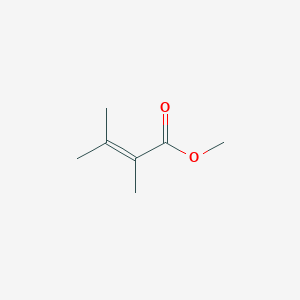

4-Hydroxypyran-2-one, also known as 4-hydroxy-2-pyrone or 4-hydroxypyrone, is a chemical compound with the molecular formula C5H4O3 . It has an average mass of 112.084 Da and a monoisotopic mass of 112.016045 Da .

Synthesis Analysis

The synthesis of 4-Hydroxypyran-2-one has been a topic of interest in recent years. One method involves the use of VINYLOXYTRIMETHYLSILANE and Malonyl chloride . Another approach is based on alkyne cyclizations using transition metal complexes and ketene transformations . These methods allow for straightforward access to 4-Hydroxypyran-2-one and have been applied for the construction of natural products .Molecular Structure Analysis

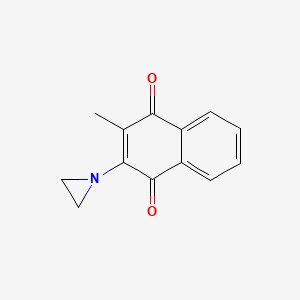

The molecular structure of 4-Hydroxypyran-2-one consists of a pyrone ring with a hydroxy group at the 4-position . This structure allows it to exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone .Chemical Reactions Analysis

4-Hydroxypyran-2-one, as a polyfunctional molecule, bears several electrophilic and nucleophilic centers that determine its application in organic synthesis . The major synthetic methods are biomimetic and are based on the cyclization of tricarbonyl compounds .Physical And Chemical Properties Analysis

4-Hydroxypyran-2-one has a molecular weight of 112.08 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Research

4-Hydroxypyran-2-one is utilized in the synthesis of complex organic compounds. A study by Garey et al. (1995) explored the preparation of 4-hydroxypyran-2-ones from aryl ketones and ethyl malonyl chloride. These compounds are valuable precursors that can be transformed into 2-methoxypyran-4-ones, found in phenoxan, a compound with anti-HIV activity (Garey et al., 1995).

Chemical Synthesis and Heterocyclic Systems

Moghaddam et al. (2010) reported a one-pot synthesis method for polyheterocyclic systems using 4-hydroxypyran-2-one with quinolinium salts. This approach is significant for developing polycyclic structures containing nitrogen and oxygen, which are related to alkaloids (Moghaddam et al., 2010).

Antimicrobial Activity Research

Sabet and Fassihi (2008) conducted a quantitative structure-antimicrobial activity relationships (QSAR) analysis on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. They employed various chemometric methods to understand the structural parameters influencing antimicrobial activity against S. aureus and C. albicans (Sabet & Fassihi, 2008).

Carbohydrate Chemistry

Research by Sagar et al. (2005) on one-pot condensations of 4-hydroxypyran-2H-ones with enantiopure carbohydrate enals reveals significant findings in carbohydrate chemistry. This study highlights the asymmetric induction and diastereoselectivity in the formation of pyrano-pyrones (Sagar et al., 2005).

Chelation and Iron Binding Studies

Zhu et al. (2013) investigated the coordination chemistry of a bis(3-hydroxypyran-4-one) with iron and copper. Their findings on the affinity of this ligand for iron and its interactions with copper are crucial for understanding the metal chelation properties of hydroxypyranones (Zhu et al., 2013).

Inhibition of Mammalian Tyrosine Hydroxylase

Liu et al. (2001) explored the effect of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase, an important aspect in pharmaceutical research. Their study provides insights into the structure-activity relationship and the impact of lipophilicity on the inhibition of this enzyme by these compounds (Liu et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZOLPIHDIJPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198657 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypyran-2-one | |

CAS RN |

50607-32-4 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)